The synthesis of KD-3010 involves complex organic chemistry techniques aimed at creating a compound that selectively activates the peroxisome proliferator-activated receptor delta. While specific details about the synthetic pathway are not widely published, it typically includes multi-step reactions involving various reagents and conditions to achieve the desired molecular structure.
The molecular formula of KD-3010 is , with a molecular weight of approximately 670.72 g/mol. The structural configuration allows it to effectively interact with the peroxisome proliferator-activated receptor delta .
KD-3010 primarily functions through its interaction with the peroxisome proliferator-activated receptor delta, leading to several downstream effects related to lipid metabolism and glucose homeostasis.
KD-3010 acts as a potent agonist for peroxisome proliferator-activated receptor delta, exhibiting approximately 1000-fold selectivity over other receptors such as PPAR gamma and PPAR alpha.
Relevant data on these properties can be critical for developing formulations suitable for clinical use.
KD-3010 has potential applications in scientific research focused on metabolic disorders such as:
KD-3010 (chemical name: 4-(((2S,6R)-2,6-dimethyl-4-(4-(trifluoromethoxy)phenyl)piperazin-1-yl)sulfonyl)-2,3-dihydro-1H-indene-2-carboxylic acid compound with 4-methylbenzenesulfonic acid) is a high-affinity synthetic ligand for the Peroxisome Proliferator-Activated Receptor Delta (PPARδ) nuclear receptor. Upon entering the nucleus, KD-3010 binds to the ligand-binding domain of PPARδ (UniProt ID: Q03181), inducing a conformational shift that facilitates heterodimerization with the Retinoid X Receptor. This heterodimer complex recruits transcriptional coactivators (e.g., PPARγ coactivator-1 alpha) while displacing corepressors, enabling the complex to bind Peroxisome Proliferator Response Elements in target gene promoters [8] [10]. The binding involves specific interactions with residues in the hydrophobic pocket of PPARδ, as evidenced by crystallographic studies showing KD-3010’s sulfonyl group forming hydrogen bonds with Tyr437 and His449, critical for receptor activation [7] [8].
KD-3010 exhibits exceptional selectivity (>1,000-fold) for PPARδ over the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) isoforms. Functional assays demonstrate half-maximal inhibitory concentration values for PPARδ in the nanomolar range, while millimolar concentrations are required to activate PPARα or PPARγ [1] [2]. Transcriptomic profiling confirms this specificity: In hepatocytes, KD-3010 potently induces canonical PPARδ target genes (e.g., Adipose Differentiation-Related Protein, Pyruvate Dehydrogenase Kinase 4, Angiopoietin-Like 4), but fails to activate PPARα-specific genes (Fibroblast Growth Factor 21) or PPARγ-specific genes (Cluster of Differentiation 36) even at supratherapeutic doses [8]. This contrasts sharply with non-selective agonists like GW501516, which activates overlapping pathways. KD-3010’s selectivity arises from its unique tosylate structure, sterically hindering binding to the smaller ligand pockets of PPARα and PPARγ [7] [9].
Activation of PPARδ by KD-3010 orchestrates a transcriptional program enhancing systemic lipid catabolism and energy utilization:
Table 1: Key Metabolic Genes Regulated by KD-3010 via PPARδ Activation
Gene Symbol | Gene Function | Tissue Expression | Regulation Direction |
---|---|---|---|
CPT1 | Mitochondrial fatty acid transport | Liver, Muscle | Upregulated |
ADRP | Lipid droplet formation | Liver, Adipose | Upregulated |
PDK4 | Pyruvate dehydrogenase inhibition | Liver, Muscle | Upregulated |
ATGL | Triglyceride hydrolysis | Adipose | Upregulated |
GLUT4 | Glucose transport | Muscle | Upregulated |
TIMP1 | Extracellular matrix remodeling | Liver (Stellate cells) | Downregulated |
KD-3010 enhances mitochondrial biogenesis and oxidative capacity through PPARδ-dependent coactivation of the Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1 Alpha (PGC-1α) pathway. In skeletal muscle and liver, KD-3010 induces PGC-1α expression, which subsequently activates:
Experimental evidence shows KD-3010-treated hepatocytes exhibit elevated citrate synthase activity (a marker of mitochondrial density), enhanced respiratory control ratios, and reduced oxidative stress after carbon tetrachloride exposure. This mitochondrial adaptation increases cellular energy efficiency and attenuates reactive oxygen species-mediated damage, underpinning KD-3010’s hepatoprotective effects in fibrosis models [1] [8].
Table 2: Effects of KD-3010 on Mitochondrial Parameters in Experimental Models
Parameter | Experimental Model | Change vs. Control | Mechanistic Basis |
---|---|---|---|
Citrate synthase activity | CCl₄-treated hepatocytes | +35–40% | Increased mitochondrial density |
mtDNA/nDNA ratio | R6/1 mouse skeletal muscle | +25% | PGC-1α-mediated biogenesis |
Reactive oxygen species | Starved primary hepatocytes | -50% | Uncoupling Protein 2 induction |
ATP/ADP ratio | Bile duct ligation mouse liver | +30% | Enhanced oxidative phosphorylation |
CAS No.: 1129-89-1
CAS No.: 6414-57-9
CAS No.:
CAS No.: 990-73-8